molecular formula C12H8N4O B116154 1-(2-Pyridylcarbonyl)benzotriazole CAS No. 144223-29-0

1-(2-Pyridylcarbonyl)benzotriazole

Cat. No.: B116154
CAS No.: 144223-29-0
M. Wt: 224.22 g/mol
InChI Key: STCGMSMATDHRCO-UHFFFAOYSA-N
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Description

1-(2-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol . It is known for its applications in various chemical reactions and its utility in scientific research. The compound is characterized by the presence of a benzotriazole moiety attached to a pyridylcarbonyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Pyridylcarbonyl)benzotriazole typically involves the reaction of benzotriazole with a pyridylcarbonyl derivative under specific conditions. One common method includes the acylation of benzotriazole with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Pyridylcarbonyl)benzotriazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Pyridylcarbonyl)benzotriazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Pyridylcarbonyl)benzotriazole can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

benzotriazol-1-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGMSMATDHRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395299
Record name 1-(2-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144223-29-0
Record name 1-(2-Pyridylcarbonyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridylcarbonyl)benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between 1-(2-pyridylcarbonyl)benzotriazole and [RuCl2(PPh3)3]?

A1: This reaction is significant because it yields a novel ruthenium(II) complex, specifically [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)]. This complex incorporates both this compound and a pyridylcarboxylato ligand, coordinated to the ruthenium(II) center. [] The researchers characterized this new complex using infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to determine its structure. Furthermore, they employed Time-Dependent Density Functional Theory (TDDFT) calculations to model and understand the complex's electronic spectrum. [] This research provides valuable insights into the coordination chemistry of this compound and its potential for creating new metal complexes with potentially interesting properties.

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